molecular formula C6H6N4O4 B154937 2,4-Diamino-1,3-dinitrobenzene CAS No. 10199-87-8

2,4-Diamino-1,3-dinitrobenzene

Cat. No.: B154937
CAS No.: 10199-87-8
M. Wt: 198.14 g/mol
InChI Key: XLAYMSZDBFRXOO-UHFFFAOYSA-N
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Description

2,4-Diamino-1,3-dinitrobenzene is an organic compound belonging to the class of nitrobenzenes. It consists of a benzene ring substituted with two amino groups at the 2 and 4 positions and two nitro groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Diamino-1,3-dinitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-diaminobenzene, followed by selective reduction of the nitro groups. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,3-dinitrobenzene using a copper-aluminum oxide catalyst in a flow reactor. The reaction is conducted at a temperature of 120°C and a pressure of 30 bar, using methanol or a methanol/isopropanol mixture as the solvent. This method provides high yields and is considered environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-1,3-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Mechanism of Action

The mechanism of action of 2,4-diamino-1,3-dinitrobenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-dinitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAYMSZDBFRXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477629
Record name 2,4-Diamino-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-87-8
Record name 2,4-Diamino-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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